![molecular formula C19H27ClN2O B14384155 N-Bicyclo[2.2.1]heptan-2-yl-N'-butyl-N-[(4-chlorophenyl)methyl]urea CAS No. 89472-73-1](/img/structure/B14384155.png)
N-Bicyclo[2.2.1]heptan-2-yl-N'-butyl-N-[(4-chlorophenyl)methyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Bicyclo[2.2.1]heptan-2-yl-N’-butyl-N-[(4-chlorophenyl)methyl]urea is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the urea derivatives family, which are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Bicyclo[2.2.1]heptan-2-yl-N’-butyl-N-[(4-chlorophenyl)methyl]urea typically involves multiple steps:
Formation of the bicyclic structure: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclo[2.2.1]heptane core.
Introduction of the butyl group: This step often involves the use of Grignard reagents or organolithium compounds to introduce the butyl group.
Attachment of the 4-chlorophenylmethyl group: This can be done through a Friedel-Crafts alkylation reaction, where the 4-chlorophenylmethyl group is introduced to the bicyclic structure.
Formation of the urea linkage: The final step involves the reaction of the intermediate compound with an isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-Bicyclo[2.2.1]heptan-2-yl-N’-butyl-N-[(4-chlorophenyl)methyl]urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide in an aqueous medium or potassium tert-butoxide in an organic solvent.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
科学的研究の応用
N-Bicyclo[2.2.1]heptan-2-yl-N’-butyl-N-[(4-chlorophenyl)methyl]urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of N-Bicyclo[2.2.1]heptan-2-yl-N’-butyl-N-[(4-chlorophenyl)methyl]urea involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that are involved in key biological pathways.
Pathways Involved: The compound may inhibit or activate certain pathways, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
類似化合物との比較
Similar Compounds
Norbornane: A simpler bicyclic compound with similar structural features.
Norbornene: Another bicyclic compound with a double bond, making it more reactive.
Norbornadiene: A bicyclic compound with two double bonds, used in various chemical reactions.
Uniqueness
N-Bicyclo[2.2.1]heptan-2-yl-N’-butyl-N-[(4-chlorophenyl)methyl]urea is unique due to its combination of a bicyclic structure with a urea linkage and specific functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
89472-73-1 |
|---|---|
分子式 |
C19H27ClN2O |
分子量 |
334.9 g/mol |
IUPAC名 |
1-(2-bicyclo[2.2.1]heptanyl)-3-butyl-1-[(4-chlorophenyl)methyl]urea |
InChI |
InChI=1S/C19H27ClN2O/c1-2-3-10-21-19(23)22(13-14-5-8-17(20)9-6-14)18-12-15-4-7-16(18)11-15/h5-6,8-9,15-16,18H,2-4,7,10-13H2,1H3,(H,21,23) |
InChIキー |
OGXXPJVCGJLCON-UHFFFAOYSA-N |
正規SMILES |
CCCCNC(=O)N(CC1=CC=C(C=C1)Cl)C2CC3CCC2C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



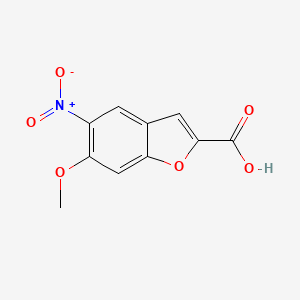
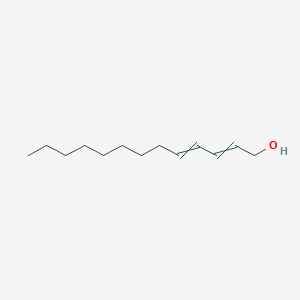

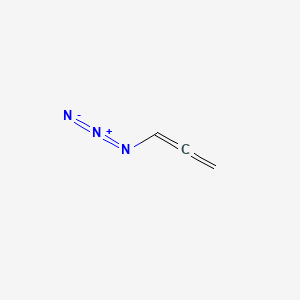
![1-[2-(2,5-Dichloro-4-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14384111.png)


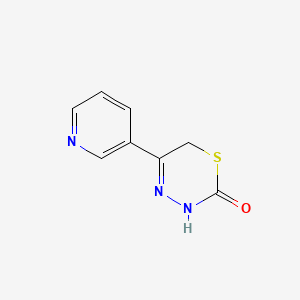
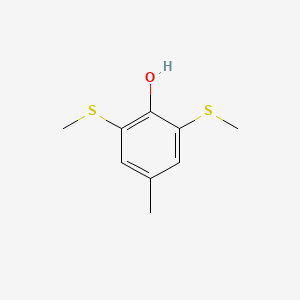

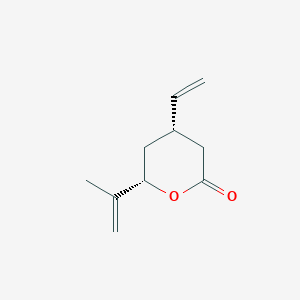
![2,2,2-Trifluoro-N-[4-oxo-4-(piperidin-1-YL)butyl]acetamide](/img/structure/B14384154.png)
![Di(propan-2-yl){[(propan-2-yl)phosphanyl]methyl}phosphane](/img/structure/B14384161.png)
